molecular formula C13H19ClN4O B2519964 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893727-00-9

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide

Cat. No. B2519964
CAS RN: 893727-00-9
M. Wt: 282.77
InChI Key: ZKPPEFFSWPQKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide (4-CMPH) is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of piperazine and is a white, crystalline solid with a melting point of 106-107 °C. 4-CMPH has been found to be an effective inhibitor of certain enzymes and has been studied for its potential use in a variety of biochemical and physiological processes.

Scientific Research Applications

Metabolic Pathways and Disposition

Arylpiperazine derivatives, including compounds with chlorophenylpiperazine groups, undergo extensive pre-systemic and systemic metabolism. These metabolites are known for their serotonin receptor-related effects, which are significant in the treatment of depression, psychosis, or anxiety. The metabolism involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which then undergo further transformation by CYP2D6-dependent oxidation. This metabolic pathway highlights the complexity of interactions and the potential therapeutic applications of such compounds in brain-related disorders (Caccia, 2007).

Therapeutic Uses and Molecular Design

The piperazine core structure is critical in the design of drugs for various therapeutic uses. Slight modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. This feature underlines the flexibility and importance of piperazine-based compounds in drug discovery for CNS agents, anticancer, cardio-protective agents, antiviral, and anti-tuberculosis agents among others. The adaptability of the piperazine structure in drug development showcases its potential in addressing a range of diseases (Rathi, Syed, Shin, & Patel, 2016).

Drug-DNA Interactions

The piperazine derivative Hoechst 33258 and its analogues demonstrate strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding capability is utilized in fluorescent DNA staining and has implications for drug development, providing a starting point for rational drug design based on DNA interaction. Such interactions can be pivotal in developing therapeutic agents targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

Pharmacophoric Groups in Antipsychotic Agents

Piperazine derivatives play a crucial role in the structure of antipsychotic agents. The presence of arylalkyl substituents in these compounds improves their potency and selectivity for binding at D2-like receptors. This finding underscores the significance of piperazine and its derivatives in developing treatments for psychiatric disorders, highlighting the molecular features essential for therapeutic efficacy (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine is a core element in designing potent anti-mycobacterial compounds. Recent research has identified piperazine-containing molecules with significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing new anti-TB molecules, emphasizing the importance of the piperazine moiety in medicinal chemistry (Girase et al., 2020).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-12-3-1-11(2-4-12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPPEFFSWPQKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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